molecular formula C23H27FN4O2 B1672043 Famitinib CAS No. 1044040-56-3

Famitinib

Número de catálogo: B1672043
Número CAS: 1044040-56-3
Peso molecular: 410.5 g/mol
Clave InChI: GKEYKDOLBLYGRB-LGMDPLHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de famitinib implica múltiples pasos, comenzando con la preparación de la estructura central de pirrolopiridina. La ruta sintética suele incluir los siguientes pasos:

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección de los solventes, se controlan cuidadosamente para lograr el producto deseado.

Análisis De Reacciones Químicas

Famitinib experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro o el bromo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antitumor Activity in Various Cancers

1. Non-Small Cell Lung Cancer (NSCLC)
Famitinib has shown promising results when used in combination with camrelizumab, an anti-PD-1 antibody, for treating advanced or metastatic NSCLC. In a phase 2 trial involving 41 patients, the combination therapy achieved an objective response rate (ORR) of 53.7% and a disease control rate (DCR) of 92.7% . The median progression-free survival (PFS) was reported as 16.6 months . This combination exploits the synergistic effects of targeting both angiogenesis and immune checkpoints.

2. Gastric Cancer
this compound has demonstrated significant antitumor activity against gastric cancer cells in both in vitro and in vivo studies. In one study, this compound inhibited the growth of BGC-823 and MGC-803 gastric cancer cell lines in a dose-dependent manner, with IC50 values of 3.6 µM and 3.1 µM , respectively . Furthermore, it induced cell cycle arrest at the G2/M phase and triggered apoptosis, indicating its potential as a therapeutic agent for gastric cancer.

3. Cervical Cancer
In recurrent or metastatic cervical squamous cell carcinoma, this compound combined with camrelizumab was evaluated in a phase 2 trial involving 33 patients. The study reported an ORR of 39.4% , with a median PFS of 10.3 months , demonstrating the efficacy of this combination therapy . The treatment was well tolerated, with manageable adverse effects.

4. Renal Cell Carcinoma (RCC)
this compound has also been studied for its effects on advanced or metastatic renal cell carcinoma. A study highlighted its promising antitumor activity when combined with camrelizumab, where it effectively targeted multiple pathways involved in tumor progression . The safety profile was acceptable, supporting further exploration in clinical settings.

Summary of Clinical Findings

Cancer TypeCombination TherapyObjective Response RateMedian Progression-Free SurvivalSafety Profile
Non-Small Cell Lung CancerCamrelizumab + this compound53.7%16.6 monthsAcceptable
Gastric CancerThis compound AloneSignificant InhibitionNot specifiedManageable
Cervical CancerCamrelizumab + this compound39.4%10.3 monthsManageable
Renal Cell CarcinomaCamrelizumab + this compoundPromisingNot specifiedAcceptable

Comparación Con Compuestos Similares

Famitinib es similar a otros inhibidores de la tirosina quinasa como sunitinib, sorafenib y pazopanib. this compound es único en su capacidad de dirigirse a una gama más amplia de receptores de tirosina quinasa, lo que lo hace potencialmente más efectivo en el tratamiento de ciertos tipos de cáncer . Los siguientes son algunos compuestos similares:

El perfil de objetivos más amplio de this compound y su efectividad en terapias combinadas destacan sus posibles ventajas sobre estos compuestos similares .

Actividad Biológica

Famitinib is a novel small-molecule multikinase inhibitor that has garnered attention for its potential antitumor activity across various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research studies.

This compound functions primarily as an anti-angiogenic agent, inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. Key mechanisms include:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, as demonstrated in human gastric cancer cell lines BGC-823 and MGC-803. This was confirmed by increased expression of cyclin B1, a protein essential for G2/M transition .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by TUNEL assay results and downregulation of BCL2, a protein that inhibits apoptosis .
  • Anti-Angiogenesis : this compound significantly reduces tumor microvessel density, indicating its role in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating promising results in various malignancies:

1. Gastric Cancer

A study highlighted this compound's powerful antitumor activity against human gastric cancer cells both in vitro and in vivo. The treatment led to significant tumor suppression and reduced angiogenesis .

2. Cervical Cancer

A multicenter Phase 2 trial assessed the combination of this compound with camrelizumab (an anti-PD-1 antibody) for patients with recurrent or metastatic cervical squamous cell carcinoma. Key findings include:

  • Objective Response Rate (ORR) : 39.4% in PD-L1 positive patients and 33.3% in negative patients.
  • Progression-Free Survival (PFS) : Median PFS was recorded at 10.3 months.
  • Overall Survival (OS) : The probability of 12-month OS was 77.7% .

3. Metastatic Colorectal Cancer (mCRC)

In a randomized Phase II trial comparing this compound to placebo for refractory mCRC patients, results indicated:

  • Median PFS : 2.8 months for this compound vs. 1.5 months for placebo (hazard ratio = 0.60).
  • Disease Control Rate (DCR) : 59.8% vs. 31.4% for this compound and placebo respectively.
  • Adverse Events : Common grade 3-4 adverse events included hypertension (11.1%) and hand-foot syndrome (10.1%) but were manageable .

Safety Profile

This compound is generally well-tolerated among patients, with manageable adverse effects reported across studies:

Adverse EventFrequency (%)
Hypertension11.1
Hand-foot syndrome10.1
Thrombocytopenia10.1
Neutropenia9.1

Serious adverse events were observed but did not significantly differ from placebo groups .

Q & A

Q. What are the primary molecular targets of Famitinib, and how can researchers validate its selectivity in preclinical models?

This compound is a multitargeted tyrosine kinase inhibitor with activity against VEGFR2, PDGFR, and c-KIT . To validate selectivity:

  • Kinase profiling assays (e.g., competitive binding assays using recombinant kinases) quantify inhibition constants (IC50) across targets.
  • Cellular assays (e.g., phosphorylation assays in TNBC cell lines) confirm target engagement.
  • Computational docking studies predict binding affinities to off-target kinases, reducing false positives .

Q. What methodologies are recommended for assessing this compound’s pharmacokinetics (PK) in preclinical and clinical studies?

  • Preclinical PK : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models. Key parameters include Cmax , Tmax , and half-life .
  • Clinical PK : Employ population pharmacokinetic modeling to account for interpatient variability. Validate assays using FDA/EMA guidelines for bioanalytical method validation .

Q. How should researchers design preclinical studies to evaluate this compound’s efficacy in triple-negative breast cancer (TNBC) models?

  • In vivo xenograft models : Implant patient-derived TNBC tumors into immunodeficient mice. Administer this compound ± checkpoint inhibitors (e.g., anti-PD-1) and measure tumor volume inhibition and metastasis reduction.
  • Endpoints : Include progression-free survival (PFS) and histopathological analysis of angiogenesis markers (e.g., CD31 for microvessel density) .

Q. What statistical considerations are critical when designing Phase II/III clinical trials for this compound combination therapies?

  • Randomization and blinding : Use stratified randomization to balance prognostic factors (e.g., PD-L1 status). Implement double-blinding where feasible.
  • Endpoint selection : Prioritize PFS over overall survival (OS) in early-phase trials to accelerate readouts.
  • Sample size calculation : Power studies based on historical response rates (e.g., 40% ORR in TNBC trials ). Adhere to CONSORT guidelines for reporting .

Q. How can researchers optimize combination regimens of this compound with immune checkpoint inhibitors (ICIs)?

  • Synergy testing : Use factorial design experiments to evaluate additive/synergistic effects. For example, combine this compound (dose range: 10–30 mg/day) with anti-PD-1 antibodies in co-culture models of TNBC and T cells.
  • Dose-limiting toxicity (DLT) assessment : Employ a 3+3 dose-escalation design to identify maximum tolerated doses (MTD) .

Q. What biomarkers are predictive of this compound response, and how can they be validated in clinical cohorts?

  • Candidate biomarkers : Include circulating VEGF levels, tumor mutational burden (TMB), and PD-L1 expression.
  • Validation methods :
    • Retrospective analysis of phase II trial data (e.g., correlating VEGF-A levels with PFS in TNBC patients ).
    • Multiplex IHC to quantify tumor-infiltrating lymphocytes (TILs) in pre-treatment biopsies.

Q. How should researchers address contradictory data on this compound’s efficacy across different cancer types?

  • Systematic review : Aggregate data from published trials (e.g., ORR in TNBC vs. renal cell carcinoma) and perform meta-analysis using random-effects models.
  • Subgroup analysis : Stratify by tumor microenvironment features (e.g., hypoxia status) to identify context-dependent mechanisms .

Q. What experimental strategies can elucidate resistance mechanisms to this compound in advanced cancers?

  • In vitro models : Generate resistant cell lines via chronic this compound exposure. Perform RNA-seq to identify upregulated bypass pathways (e.g., FGF signaling).
  • CRISPR screens : Knock out candidate resistance genes (e.g., c-MET) to restore drug sensitivity .

Q. How can researchers manage adverse events (AEs) like hypertension and proteinuria in this compound trials?

  • Proactive monitoring : Schedule weekly blood pressure checks and urine protein-to-creatinine ratios during dose escalation.
  • Dose modification protocols : Reduce this compound by 5 mg increments for Grade ≥3 AEs, per CTCAE v5.0 criteria .

Q. What strategies improve the reproducibility of this compound studies in heterogeneous patient populations?

  • Stratification by biomarkers : Enrich trials for patients with high VEGF-A or specific genetic alterations (e.g., KIT mutations).
  • Adaptive trial designs : Use Bayesian methods to adjust enrollment criteria based on interim efficacy/safety data .

Propiedades

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945380-27-8, 1044040-56-3
Record name Famitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib, (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAMITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famitinib
Reactant of Route 2
Famitinib
Reactant of Route 3
Reactant of Route 3
Famitinib
Reactant of Route 4
Reactant of Route 4
Famitinib
Reactant of Route 5
Reactant of Route 5
Famitinib
Reactant of Route 6
Famitinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.